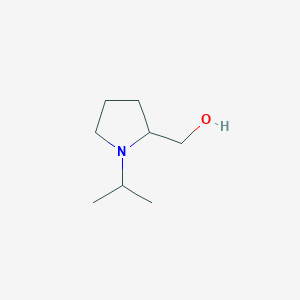

1-(1-Methylethyl)-2-pyrrolidinemethanol

Description

Significance of Chiral Amino Alcohols in Contemporary Chemical Research

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis. acs.org Their utility stems from their ability to act as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. acs.orgsigmaaldrich.com As chiral auxiliaries, they can be temporarily attached to a substrate, directing the stereochemical course of a reaction before being cleaved and recycled. wikipedia.orgsigmaaldrich.com In their capacity as ligands, they coordinate to metal centers, creating a chiral environment that influences the stereoselectivity of catalyzed reactions, such as hydrogenations and carbon-carbon bond formations. acs.orgresearchgate.net More recently, the rise of organocatalysis has highlighted the ability of chiral amino alcohols and their derivatives to catalyze reactions directly, mimicking the function of enzymes. researchgate.net

The importance of these compounds is underscored by their role in the synthesis of numerous pharmaceutical agents. acs.orgnih.gov The ability to control the three-dimensional arrangement of atoms in a molecule is critical, as different enantiomers of a drug can have vastly different biological activities.

Overview of Pyrrolidinemethanol Architectures in Stereoselective Transformations

The pyrrolidinemethanol framework, derived from the readily available and naturally occurring amino acid proline, is a cornerstone of asymmetric synthesis. nih.gov Proline itself is a powerful organocatalyst, and its reduction product, prolinol ((S)-(+)-2-Pyrrolidinemethanol), serves as a versatile chiral building block. sigmaaldrich.comresearchgate.netgoogle.com The simple addition of substituents to the nitrogen atom of the pyrrolidine (B122466) ring, as seen in 1-(1-Methylethyl)-2-pyrrolidinemethanol, allows for the fine-tuning of the steric and electronic properties of the resulting catalyst or ligand.

These architectures are instrumental in a variety of stereoselective transformations. For instance, prolinol silyl (B83357) ethers have proven to be highly effective organocatalysts for Michael additions, domino reactions, cycloadditions, and Mannich reactions. rsc.org They function by forming chiral enamines or iminium ions with carbonyl compounds, thereby activating them for asymmetric bond formation. Furthermore, derivatives like (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine are used as organocatalysts in aldol (B89426) condensations and the synthesis of enantioselective Michael adducts. sigmaaldrich.comresearchgate.net The structural rigidity of the pyrrolidine ring, combined with the stereodirecting influence of the hydroxymethyl group and the N-substituent, provides a powerful platform for achieving high levels of stereocontrol.

Historical Context of Pyrrolidinemethanol Derivatives in Asymmetric Chemistry

The roots of using proline and its derivatives in asymmetric synthesis can be traced back to the 1970s. tcichemicals.com Pioneering work demonstrated the ability of L-proline to catalyze intramolecular aldol reactions with significant enantioselectivity, mimicking the action of aldolase (B8822740) enzymes. tcichemicals.com This discovery laid the groundwork for the field of organocatalysis.

A significant breakthrough occurred in 2000 when researchers reported the use of proline as a catalyst for direct intermolecular asymmetric aldol reactions. tcichemicals.comsemanticscholar.org This demonstrated that a simple, naturally occurring small molecule could effectively catalyze a fundamental carbon-carbon bond-forming reaction with high enantioselectivity. This seminal work sparked a renaissance in the use of proline and its derivatives, including pyrrolidinemethanol-based structures, as organocatalysts. The development of various N-substituted prolinol derivatives has since expanded the scope and efficiency of these transformations, solidifying the place of pyrrolidinemethanol architectures as a vital tool in the ongoing quest for mastering asymmetric synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(1-propan-2-ylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(9)6-10/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCUYISZYNEDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281474 | |

| Record name | 1-(1-Methylethyl)-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-66-3 | |

| Record name | 1-(1-Methylethyl)-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl)-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects and Chiral Induction Principles in Pyrrolidinemethanol Systems

Origins of Enantioselectivity in Pyrrolidinemethanol-Mediated Reactions

The ability of 1-(1-Methylethyl)-2-pyrrolidinemethanol and its analogues to induce enantioselectivity stems from their role as chiral organocatalysts or auxiliaries. These molecules, often derived from the naturally occurring amino acid proline, leverage the rigid five-membered ring to create a well-defined chiral environment. unibo.itlibretexts.orgmdpi.com Proline and its derivatives are often considered "simplest enzymes" due to their capacity to catalyze reactions with high stereoselectivity through bifunctional activation. libretexts.org

The catalytic cycle typically involves the formation of a transient intermediate, such as an enamine or an iminium ion, between the pyrrolidine's secondary amine and a carbonyl-containing substrate (e.g., an aldehyde or ketone). libretexts.orgmdpi.com The stereocenter at the C2 position of the pyrrolidine (B122466) ring, bearing the methanol group, effectively shields one of the two faces of this newly formed intermediate.

The key factors contributing to enantioselectivity are:

Steric Hindrance : The substituent at the C2 position (and often bulky groups attached to its oxygen or the ring's nitrogen) creates a sterically congested pocket. This forces the incoming electrophile or nucleophile to approach the reactive intermediate from the less hindered face, leading to the preferential formation of one enantiomer. libretexts.org

Transition State Organization : The bifunctional nature of these catalysts, possessing both a nucleophilic amine and a hydroxyl group that can act as a hydrogen-bond donor, helps to lock the reactants into a highly organized, rigid transition state. unibo.itlibretexts.org This pre-organization lowers the activation energy for the formation of one enantiomeric product over the other.

Conformational Rigidity : The cyclic structure of the pyrrolidine ring restricts conformational freedom. This inherent rigidity ensures that the steric blocking group maintains an effective orientation throughout the reaction, leading to a consistent and high degree of chiral induction.

In a typical proline-catalyzed aldol (B89426) reaction, for instance, the enamine formed from the catalyst and a donor ketone will present a sterically biased face to the incoming acceptor aldehyde. The substituent on the pyrrolidine ring directs the aldehyde to attack from the Re or Si face, resulting in a highly enantioenriched product after hydrolysis of the iminium ion intermediate. libretexts.org

Diastereoselective Control in Substrate and Reagent Interactions

Diastereoselective control arises when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. Pyrrolidinemethanol derivatives are highly effective at controlling this process, particularly in reactions like Michael additions, Mannich reactions, and cycloadditions. acs.orgnih.gov This control is achieved by creating a chiral environment that energetically favors one diastereomeric transition state over all others.

The interaction between the chiral catalyst and the substrates is crucial. The catalyst's fixed stereochemistry dictates the spatial orientation of the reactants as they approach each other. In cycloaddition reactions, for example, the chiral ligand or catalyst can control the endo or exo approach of the reacting partners, leading to a specific diastereomer. rsc.org

A key concept in diastereoselection is the distinction between "matched" and "mismatched" pairings, which occurs when both the catalyst and a substrate are chiral.

Matched Pair : The stereochemistry of the catalyst reinforces the inherent facial bias of the chiral substrate, leading to a highly favored transition state and excellent diastereoselectivity.

Mismatched Pair : The catalyst's stereochemistry opposes the substrate's inherent facial preference, resulting in a higher energy transition state, slower reaction rates, and lower diastereoselectivity.

Judicious selection of the catalyst's enantiomer can therefore be used to selectively form a desired diastereomer of the product. nih.gov Research has shown that catalyst control can dominate the formation of new stereocenters, allowing various pyrrolidine isomers to be formed enantioselectively by choosing the appropriate substrate and catalyst antipode. nih.gov

Table 1: Examples of Diastereoselective Reactions with Pyrrolidine-Based Catalysts This table is for illustrative purposes and combines findings from various pyrrolidine systems to demonstrate the principle of diastereoselective control.

| Reaction Type | Olefin/Substrate | Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Organo-SOMO Cycloaddition | o-Bromostyrene | Chiral Amine | 10:1 | 93% |

| Organo-SOMO Cycloaddition | trans-β-Methylstyrene | Chiral Amine | >20:1 | 96% |

| Organo-SOMO Cycloaddition | Indene | Chiral Amine | 9:1 | 85% |

| Michael Addition | Propanal + β-Nitrostyrene | (S)-8d Derivative | - | up to 99% |

Data synthesized from research on organo-SOMO catalysis and Michael additions involving advanced pyrrolidine catalysts. acs.orgnih.gov

Conformational Analysis and its Influence on Stereochemical Outcome

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgslideshare.net For pyrrolidinemethanol systems, the conformation of the five-membered ring and the orientation of its substituents are critical determinants of stereochemical outcomes. The pyrrolidine ring is not planar and typically adopts one of two low-energy conformations: the "envelope" or the "twist" (half-chair) form.

The substituents on the ring, including the N-alkyl group (e.g., 1-Methylethyl) and the C2-methanol group, will occupy either pseudo-axial or pseudo-equatorial positions. The energetically preferred conformation is the one that minimizes steric strain (unfavorable interactions between bulky groups) and torsional strain (strain due to eclipsing bonds). libretexts.orgslideshare.net

The stereochemical outcome of a catalyzed reaction is dictated by the conformation of the active catalytic species, such as the enamine intermediate. Structural studies using 2D-NMR and computational methods like Density Functional Theory (DFT) have revealed that different pyrrolidinemethanol derivatives exhibit distinct conformational preferences in their enamine forms. acs.org This preferred conformation directly influences the catalyst's performance by:

Defining the Chiral Pocket : The lowest-energy conformation establishes the precise three-dimensional shape of the catalyst, which in turn determines how a substrate will dock into the active site.

Orienting the Reactive Groups : The conformation places the key functional groups (the enamine, the steric blocking group) in a specific spatial arrangement, pre-organizing the transition state for stereoselective bond formation.

Minimizing Unfavorable Interactions : The catalyst-substrate complex will adopt a conformation that minimizes destabilizing interactions, such as 1,3-diaxial interactions. This lowest-energy transition state assembly leads directly to the major stereoisomeric product. youtube.com

For example, an intramolecular hydrogen bond between the sulfonamide NH and the prolinamide C=O in some derivatives can lock the proline conformation, significantly affecting the catalyst's selectivity. unibo.it Therefore, a thorough understanding of the conformational landscape of the pyrrolidinemethanol catalyst and its intermediates is essential for predicting and rationalizing its stereodirecting influence.

Chiral Resolution and Enantiomeric Purity Assessment Methodologies

When a chiral compound like this compound is synthesized without chiral control, it is formed as a racemic mixture (an equal mixture of both enantiomers). To obtain a single, enantiomerically pure compound, a process known as chiral resolution is required.

Common methodologies for chiral resolution include:

Diastereomeric Salt Formation : This classical method involves reacting the racemic mixture (if it is an acid or a base) with an enantiomerically pure chiral resolving agent. For a racemic amine like a pyrrolidinemethanol derivative, a chiral acid (e.g., tartaric acid) is used. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (like solubility), they can be separated by fractional crystallization. chimia.ch After separation, the pure enantiomer is recovered by removing the resolving agent. Chiral compounds like 1,1'-bi-2-naphthol (BINOL) have also been used effectively for this purpose. chimia.ch

Kinetic Resolution : This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. mdpi.com One enantiomer reacts faster, becoming converted to a new product, while the slower-reacting enantiomer is left behind in excess. The reaction is stopped at partial conversion (ideally around 50%) to recover the unreacted enantiomer in high enantiomeric purity. Enzymatic resolutions, using lipases for example, are a common form of kinetic resolution. mdpi.com

Once a compound has been resolved or synthesized asymmetrically, its enantiomeric purity must be determined. This is typically expressed as enantiomeric excess (ee). General methodologies for this assessment include:

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is the most common and accurate method. The two enantiomers interact differently with the chiral environment of the column, causing them to elute at different times, which allows for their quantification. orgsyn.org

NMR Spectroscopy with Chiral Shift Reagents : In Nuclear Magnetic Resonance (NMR) spectroscopy, adding a chiral lanthanide-based shift reagent can cause the corresponding signals for the two enantiomers in a racemic mixture to appear at different chemical shifts, allowing for the determination of their ratio.

These methods are essential for verifying the success of both chiral resolution and asymmetric synthesis, ensuring the stereochemical integrity of the final product.

Applications in Asymmetric Catalysis Mediated by 1 1 Methylethyl 2 Pyrrolidinemethanol Ligands

Transition Metal-Catalyzed Asymmetric Reactions

The use of chiral ligands to modify the catalytic activity of transition metals is a cornerstone of asymmetric catalysis. The N-isopropylprolinol structure can coordinate to a metal center through its nitrogen and oxygen atoms, forming a stable chelate ring that creates a defined chiral environment around the metal's active site.

Catalytic asymmetric cross-coupling of Grignard reagents is a powerful method for constructing carbon-carbon bonds. The development of chiral ligands that can effectively control the stereochemistry of these reactions, particularly those involving nickel and palladium catalysts, is crucial. While a broad array of chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), have been successfully designed for the asymmetric addition of Grignard reagents to ketones, specific applications of 1-(1-Methylethyl)-2-pyrrolidinemethanol as a primary ligand in asymmetric Grignard cross-coupling reactions are not extensively documented in peer-reviewed literature.

The design of ligands for these reactions often focuses on creating a rigid and sterically defined chiral pocket. For a Kumada-type coupling, the catalytic cycle typically involves the oxidative addition of an organohalide to a low-valent metal center (e.g., Ni(0)), followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. A chiral ligand must influence the stereochemistry of either the oxidative addition or the reductive elimination step to achieve an enantioselective outcome.

Asymmetric hydrogenation is a fundamental process for producing chiral alcohols and alkanes from prochiral ketones and olefins. Ruthenium, rhodium, and iridium complexes featuring chiral ligands are often employed for these transformations. The mechanism frequently involves the formation of a metal-hydride species that delivers hydrogen across the double bond in a stereocontrolled manner.

While direct applications of this compound are less common, closely related pyrrolidinemethanol derivatives have proven highly effective. For instance, research on the catalytic asymmetric borane (B79455) reduction of prochiral ketones, which achieves a similar transformation to hydrogenation, highlights the utility of this structural class. In one study, chiral oxazaborolidine catalysts prepared in situ from pyridinylmethyl pyrrolidinemethanol derivatives demonstrated excellent performance. The catalyst derived from (S)-2-(diphenylmethanol)-l-(2-pyridylmethyl)pyrrolidine, a structural analog of N-substituted prolinol, yielded chiral secondary alcohols with high enantiomeric excess (ee).

This success is attributed to the formation of a rigid five-membered ring upon coordination of the ligand to the boron, which then directs the hydride delivery from the borane to one face of the complexed ketone.

Table 1: Asymmetric Borane Reduction of Prochiral Ketones using a Pyridinylmethyl Pyrrolidinemethanol Derivative Catalyst Catalyst formed from (S)-2-(diphenylmethanol)-l-(2-pyridylmethyl)pyrrolidine and BH3·THF.

| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 1-Phenylethanol | 95 | 96 |

| 1-Indanone | 1-Indanol | 98 | 98 |

| 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 96 | 97 |

| Propiophenone | 1-Phenyl-1-propanol | 93 | 95 |

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis for forming C-C bonds. The active catalyst is typically a palladium complex, and the choice of ligand is critical for its stability and reactivity. In asymmetric versions of these reactions, a chiral ligand is employed to differentiate between prochiral faces or positions of a substrate.

The search for applications of this compound as a ligand in these specific named reactions reveals limited published data. The field is often dominated by phosphorus-based ligands (e.g., BINAP, phosphoramidites) and N-heterocyclic carbenes (NHCs), which have been extensively optimized for reactions like the Suzuki-Miyaura coupling. For a ligand to be effective, it must coordinate to the metal (e.g., palladium) and create a chiral environment that influences the key bond-forming step, typically the reductive elimination.

Asymmetric carbometallation and hydroamination are advanced methods for the functionalization of alkenes and alkynes. Zirconium-catalyzed asymmetric carboalumination (ZACA) of alkenes, for example, allows for the stereocontrolled formation of C-C bonds. Similarly, intramolecular hydroamination is a powerful route to synthesize nitrogen-containing heterocycles like pyrrolidines.

Research in this area has led to the development of dual catalytic systems, such as combining organocatalysis and gold catalysis for a one-pot nitro-Mannich/hydroamination cascade to produce highly substituted pyrrolidines. In other work, palladium-catalyzed carboamination reactions have been developed to synthesize enantiomerically enriched 2-substituted pyrrolidines. These systems, however, typically rely on catalysts other than those derived from simple N-alkylated prolinols. The potential for this compound in these specific transformations remains an area for further exploration.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a third pillar of catalysis alongside metal and enzyme catalysis. Pyrrolidine (B122466) derivatives are among the most successful classes of organocatalysts.

Pyrrolidine-based secondary amines are well-known to react with α,β-unsaturated aldehydes and ketones to form transient iminium ions. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal or enone, making it more susceptible to nucleophilic attack. When a chiral pyrrolidine derivative is used, the bulky substituent at the C2 position (adjacent to the nitrogen) effectively shields one face of the iminium ion, directing the nucleophile to the opposite face and thereby controlling the stereochemical outcome.

Computational studies have examined the stability of iminium ions derived from various chiral pyrrolidines. The formation of the iminium ion from a carbonyl compound and a secondary amine is a key equilibrium in the catalytic cycle. For a catalytic process like a Michael addition to proceed efficiently, the initial iminium ion formed from the enal must be reactive towards the nucleophile, and the subsequent iminium ion of the product adduct must be readily hydrolyzed to release the product and regenerate the catalyst.

Derivatives of this compound are structurally similar to the highly successful Jørgensen-Hayashi and MacMillan catalysts and are used in analogous transformations, such as asymmetric Michael additions and Friedel-Crafts alkylations. The N-isopropyl group and the hydroxymethyl group work in concert to create a well-defined chiral environment that leads to high levels of stereoselectivity.

Table 2: Representative Asymmetric Michael Addition using a Pyrrolidine-based Organocatalyst Reaction: Cyclohexanone + trans-β-Nitrostyrene. Results are typical for this class of catalyst.

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |

| 10-20 | Toluene | Room Temp. | >90 | >95:5 | >98 |

Direct Asymmetric Aldol (B89426) Reactions

The direct asymmetric aldol reaction is a powerful method for the stereoselective formation of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. The use of chiral ligands to mediate this transformation has been extensively studied. In the context of this compound, its application as a ligand in zinc-catalyzed direct asymmetric aldol reactions has been reported.

Research has demonstrated the utility of a dinuclear zinc complex, prepared from this compound and diethylzinc, in catalyzing the direct aldol reaction between methyl vinyl ketone (MVK) and various aldehydes. This catalytic system has shown the ability to produce the corresponding β-hydroxy ketones with high levels of enantioselectivity.

In a notable study, the pre-catalyst was formed by treating this compound with two equivalents of diethylzinc. This complex was then employed in the reaction of MVK as the aldol donor with cyclohexane (B81311) carboxaldehyde as the acceptor. While the reaction yielded the desired aldol product with high enantioselectivity (90-95% ee), it also produced a significant amount of the dehydration byproduct. The yields of the desired product were found to be variable, highlighting some of the challenges in optimizing this catalytic system.

The table below summarizes the key findings for the direct asymmetric aldol reaction catalyzed by the dinuclear zinc complex of this compound.

| Aldehyde Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Methyl vinyl ketone | Cyclohexane carboxaldehyde | 10 | THF | -35 | 10-30 | 90-95 |

Data compiled from published research findings.

These results underscore both the potential and the current limitations of using this compound-based catalysts in direct asymmetric aldol reactions. The high enantioselectivity observed is promising, though further research is needed to improve the chemical yield and minimize side reactions.

Enantioselective Michael Addition Reactions

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. The development of enantioselective variants of this reaction is of significant interest.

Despite the widespread use of other proline-derived catalysts in asymmetric Michael additions, a thorough review of the scientific literature indicates that the specific application of this compound as a primary chiral ligand or catalyst in enantioselective Michael addition reactions is not extensively documented. While numerous studies focus on proline and other N-substituted prolinol derivatives, dedicated research outlining the performance of the N-isopropyl variant in this capacity is limited.

Mannich-Type Reactions and Related Carbon-Carbon Bond Formations

The Mannich reaction provides a powerful route to β-amino carbonyl compounds, which are key precursors for the synthesis of various nitrogen-containing biologically active molecules, including amino acids and alkaloids. The development of catalytic, asymmetric versions of the Mannich reaction is a significant area of research.

Similar to the Michael addition, the use of this compound as a ligand or catalyst in asymmetric Mannich-type reactions is not a prominent feature in the available scientific literature. While the broader class of chiral pyrrolidine-based catalysts has been successfully applied to this transformation, specific studies detailing the efficacy and stereoselectivity achieved with this compound are not readily found.

Cascade Reactions and Domino Processes

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation without isolating the intermediates. These reactions are highly atom- and step-economical, making them attractive for efficient and sustainable chemical synthesis.

The initiation of cascade reactions by chiral organocatalysts, including those derived from proline, has led to the elegant synthesis of complex molecular architectures with high stereocontrol. However, based on a comprehensive search of the scientific literature, there are no specific reports detailing the application of this compound as a catalyst to initiate or mediate cascade or domino processes. The exploration of this particular compound in such complex transformations remains an area for future investigation.

Role As Chiral Auxiliaries in Stoichiometric Asymmetric Synthesis

Auxiliary Attachment and Cleavage Methodologies

The utility of a chiral auxiliary is fundamentally dependent on its ease of attachment to a substrate and its subsequent clean and efficient removal without racemization of the newly formed stereocenter. For 1-(1-Methylethyl)-2-pyrrolidinemethanol, the primary mode of attachment is through the formation of an amide bond between the secondary amine of the pyrrolidine (B122466) ring and a carboxylic acid derivative of the substrate. This is typically achieved by reacting the auxiliary with an activated carboxylic acid, such as an acid chloride or an acid anhydride, in the presence of a base.

The cleavage of the N-acyl product, to release the chiral product and recover the auxiliary, can be accomplished through several methods depending on the desired functionality.

Hydrolysis: Basic or acidic hydrolysis can cleave the amide bond to yield the corresponding carboxylic acid. However, harsh conditions can sometimes lead to racemization.

Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) will reduce the amide to the corresponding alcohol. This method is particularly useful when the alcohol is the desired product.

Conversion to other functional groups: The amide can also be converted to other carbonyl compounds, such as esters or ketones, through various synthetic transformations.

The recyclability of the chiral auxiliary is a key consideration for the economic viability of a synthetic route. After cleavage, the this compound can often be recovered and purified for reuse.

Asymmetric Alkylation of Enolates Guided by Pyrrolidinemethanol Auxiliaries

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. The N-acyl derivatives of this compound serve as effective templates for controlling the approach of an electrophile to the enolate. The stereochemical outcome is largely dictated by the formation of a rigid, chelated intermediate.

Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), the N-acyl pyrrolidinemethanol derivative forms a lithium enolate. The lithium cation is believed to chelate to the carbonyl oxygen and the oxygen of the hydroxymethyl group, creating a conformationally restricted bicyclic system. This chelation effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face. The bulky isopropyl group on the nitrogen atom further enhances the steric bias, leading to high levels of diastereoselectivity.

Research on closely related pyrrolidine-based auxiliaries has demonstrated the influence of additives on the diastereoselectivity of alkylation reactions. For instance, in the benzylation of a propionylated pyrrolidine auxiliary, the use of additives like lithium chloride (LiCl) and bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) can significantly enhance the diastereomeric excess. researchgate.netdiva-portal.org Specifically, benzylation reactions have yielded diastereomeric excesses ranging from 82% to as high as 98% with the addition of Cp₂ZrCl₂. researchgate.netdiva-portal.org In butylation reactions, the use of LiCl has been shown to provide the highest diastereomeric excess, reaching up to 94%. researchgate.netdiva-portal.org

Diels-Alder Reactions and Other Cycloaddition Processes

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with controlled stereochemistry. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. N-Acryloyl derivatives of this compound can be employed as chiral dienophiles in Lewis acid-promoted Diels-Alder reactions.

The stereochemical outcome of these reactions is generally rationalized by the formation of a chelated complex between the Lewis acid, the carbonyl oxygen of the acryloyl group, and the oxygen of the hydroxymethyl group of the auxiliary. This complex orients the dienophile in a way that one face is sterically shielded by the auxiliary, directing the approach of the diene to the less hindered face. While specific data for this compound in Diels-Alder reactions is not extensively documented in readily available literature, studies on analogous systems, such as those using N-enoyl oxazolidinones, have shown excellent diastereoselectivities, often exceeding 90% de. rsc.org The principles of steric shielding and chelation control are expected to apply similarly to N-enoyl derivatives of this compound.

Stereocontrolled Functionalization of Carbonyl Compounds

Beyond enolate alkylation, this compound and its derivatives can be utilized to control the stereochemical outcome of various reactions involving carbonyl compounds, most notably aldol (B89426) reactions and asymmetric reductions.

In asymmetric aldol reactions , the N-propionyl derivative of the auxiliary can be converted into its corresponding boron enolate. The subsequent reaction with an aldehyde proceeds through a Zimmerman-Traxler-type transition state. The stereochemistry of the resulting aldol adduct is influenced by the geometry of the enolate (Z or E) and the facial bias imposed by the chiral auxiliary. Research on related pyrrolidine-based auxiliaries has shown that the choice of Lewis acid can influence the syn/anti selectivity of the aldol reaction. For example, the use of SnCl₂ as an additive can lead to syn:anti ratios of up to 73:27, while Cp₂ZrCl₂ and Cp₂TiCl₂ can reverse this selectivity. diva-portal.org

For the asymmetric reduction of prochiral ketones , the chiral auxiliary can be used to prepare a chiral reducing agent. For instance, a complex formed between this compound and a hydride source, such as borane (B79455) (BH₃), can effect the enantioselective reduction of ketones to their corresponding secondary alcohols. The stereochemical control arises from the formation of a transient complex between the chiral borane reagent and the ketone, where the hydride is delivered to one face of the carbonyl group preferentially due to the steric environment created by the auxiliary.

Computational Chemistry and Mechanistic Elucidation of Pyrrolidinemethanol Based Systems

Quantum Mechanical Studies of Reaction Transition States

Quantum mechanics (QM), particularly Density Functional Theory (DFT), is a powerful method for investigating the electronic structure and energetics of molecules involved in a chemical reaction. By calculating the potential energy surface, researchers can identify and characterize the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy barrier of the reaction.

In the context of pyrrolidinemethanol-based catalysis, such as in aldol (B89426) or Michael reactions, DFT calculations are used to elucidate the geometry and energy of various competing transition states. researchgate.net For instance, in an aldol reaction catalyzed by a proline derivative, the key carbon-carbon bond formation step can proceed through four different stereoisomeric transition states, leading to (R,R), (S,S), (R,S), or (S,R) products.

Computational studies have shown that the stereochemical outcome is dictated by the relative energy differences between these transition states. researchgate.net Key interactions, such as hydrogen bonds between the catalyst and the substrates, and steric repulsion, are meticulously analyzed to understand why one transition state is favored over others. researchgate.net For example, a critical hydrogen bond between a hydroxyl or carboxylic acid group on the catalyst and the carbonyl of the electrophile is often identified as a key stabilizing interaction that lowers the energy of the preferred transition state. researchgate.net The accuracy of these predictions is often validated by comparing the computationally predicted product ratios with experimental results. researchgate.net

Furthermore, QM methods can explore subtle conformational effects, such as the puckering of the pyrrolidine (B122466) ring, and their influence on the stability of the transition state. researchgate.net The conformation of the five-membered ring can significantly alter the orientation of the catalytic groups and, consequently, the stereochemical outcome. researchgate.net Calculations can quantify these small energy differences, providing a detailed picture of the factors governing enantioselectivity. researchgate.net

Table 1: Representative DFT-Calculated Relative Energies for Competing Transition States in a Proline-Catalyzed Aldol Reaction

| Transition State | Stereochemical Pathway | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

| TS-1 (anti, Re) | Leads to (S,R)-product | 0.0 | Hydrogen Bond (1.85 Å) |

| TS-2 (syn, Re) | Leads to (R,R)-product | +1.5 | Steric Hindrance |

| TS-3 (anti, Si) | Leads to (S,S)-product | +2.8 | Weaker H-Bond (2.10 Å) |

| TS-4 (syn, Si) | Leads to (R,S)-product | +4.2 | Significant Steric Clash |

Note: Data is illustrative and based on typical findings in computational studies of proline-derivative catalyzed reactions. Actual values are system-dependent.

Molecular Modeling and Conformational Analysis of Catalyst-Substrate Complexes

Before reaching the transition state, the catalyst and substrates must first form a pre-reaction complex. Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to study the formation and stability of these catalyst-substrate complexes. nih.gov These methods allow for the exploration of various binding modes and conformations, which is computationally expensive with QM methods alone.

Molecular docking, a common molecular modeling technique, can predict the preferred binding orientation of a substrate within the catalyst's active site. researchgate.net This is followed by MD simulations, which provide a dynamic view of the complex, showing how the catalyst and substrates move and interact over time. nih.gov These simulations can reveal the most stable and populated conformations of the pre-reaction assembly.

Elucidation of Enantioselective Recognition Mechanisms

Enantioselective recognition is the process by which a chiral catalyst distinguishes between the two prochiral faces of a substrate or two enantiomeric substrates, leading to the preferential formation of one enantiomeric product. Computational studies are instrumental in elucidating the precise molecular interactions responsible for this recognition.

The foundation of enantioselectivity lies in the diastereomeric transition states formed from the interaction of the chiral catalyst with the prochiral substrate. The difference in the free energy (ΔΔG‡) between these competing transition states determines the enantiomeric ratio of the products. A larger energy difference leads to higher enantioselectivity.

For catalysts like 1-(1-Methylethyl)-2-pyrrolidinemethanol, computational analysis reveals that a network of non-covalent interactions, including hydrogen bonding, steric repulsion (van der Waals forces), and electrostatic interactions, governs chiral induction. researchgate.net For example, in an aldol reaction, the catalyst's hydroxyl group can form a hydrogen bond with the aldehyde substrate, anchoring it in a specific orientation. Simultaneously, the bulky isopropyl group on the nitrogen atom can create steric hindrance that disfavors one approach of the nucleophile over the other. By mapping these interactions in the competing transition states, researchers can pinpoint the specific structural elements of the catalyst that are crucial for high enantioselectivity.

Prediction of Stereochemical Outcomes and Catalyst Design

A primary goal of computational catalysis is to move from rationalizing known results to predicting the outcomes of unknown reactions and designing new, more effective catalysts. mdpi.com By establishing a reliable computational model that accurately reproduces experimental stereoselectivities for a class of reactions, researchers can then apply this model prospectively.

This predictive power allows for the in silico screening of various substrates with a given catalyst or, more powerfully, the screening of a library of virtual catalysts for a specific transformation. nih.gov For example, a computational model could predict the enantiomeric excess (ee) for a reaction catalyzed by this compound. If the predicted ee is low, the model can be used to suggest structural modifications to the catalyst—such as changing the N-substituent or adding substituents to the pyrrolidine ring—that would enhance selectivity. researchgate.net This approach significantly accelerates the discovery of optimal catalysts by prioritizing the synthesis of the most promising candidates, saving considerable time and resources. nih.gov

The development of quantitative structure-activity relationships (QSAR) and machine learning models, trained on data from computational and experimental studies, represents the next frontier in this field, aiming to create tools that can rapidly and accurately predict catalyst performance. nih.govresearchgate.net

Table 2: Comparison of Predicted vs. Experimental Enantiomeric Excess (ee) for a Computationally Designed Catalyst

| Catalyst | Substrate | Predicted ee (%) (Method) | Experimental ee (%) |

| Catalyst A (Parent) | Benzaldehyde | 75 (B3LYP/6-31G) | 78 |

| Catalyst B (Designed) | Benzaldehyde | 96 (B3LYP/6-31G) | 94 |

| Catalyst A (Parent) | Cyclohexanone | 60 (B3LYP/6-31G) | 65 |

| Catalyst B (Designed) | Cyclohexanone | 88 (B3LYP/6-31G) | 85 |

Note: This table is a hypothetical representation to illustrate the predictive power of computational design in catalysis.

Advanced Functionalization and Derivatization Strategies for Enhanced Performance

Synthesis of Phosphine and Phosphoramidite Ligands

The conversion of the 1-(1-Methylethyl)-2-pyrrolidinemethanol backbone into phosphorus-containing ligands, such as phosphines and phosphoramidites, is a key strategy for its application in transition-metal-catalyzed asymmetric reactions. These P,N-ligands leverage the inherent chirality of the pyrrolidine (B122466) ring to create a well-defined chiral environment around a metal center. nih.govtcichemicals.com

The synthesis of phosphoramidite ligands typically involves a two-step process. wikipedia.org First, a chlorophosphite intermediate is generated, often from the reaction of a chiral diol like BINOL with phosphorus trichloride. Subsequently, this intermediate reacts with the amine component—in this case, the pyrrolidine nitrogen of the scaffold—in the presence of a base to form the final phosphoramidite ligand. wikipedia.orgnih.gov An alternative and more direct route involves the reaction of the hydroxyl group of this compound with a dialkylamino- or diarylamino-phosphorus chloride.

For the synthesis of phosphine ligands, the hydroxyl group is typically converted into a good leaving group, which is then displaced by a metal phosphide, such as lithium diphenylphosphide (LiPPh₂). nih.gov Alternatively, the nitrogen atom can be directly linked to a phosphorus atom via P-N bond formation, often accomplished by reacting the secondary amine with a chlorophosphine in the presence of a base. nih.gov To prevent oxidation of the trivalent phosphorus atom during synthesis and purification, the phosphine can be protected as a phosphine-borane complex, which is stable and can be deprotected in a final step. nih.gov

Table 1: Representative Synthetic Routes for Phosphorus Ligands from Pyrrolidinemethanol Derivatives

| Ligand Type | General Synthetic Approach | Key Reagents | Typical Yield Range |

|---|---|---|---|

| Phosphoramidite | Reaction of the pyrrolidinemethanol's hydroxyl group with a pre-formed chlorophosphite, or reaction of the pyrrolidine amine with a diol-derived chlorophosphite. | PCl₃, Chiral Diol (e.g., BINOL), Triethylamine (Et₃N) | Moderate to Good (40-85%) |

| Phosphine (via C-P bond) | Conversion of the hydroxyl group to a leaving group (e.g., mesylate), followed by nucleophilic substitution with a metal phosphide. | 1. MsCl, Et₃N 2. KPPh₂ or LiPPh₂ | Good |

| Aminophosphine (via N-P bond) | Direct reaction of the secondary amine on the pyrrolidine ring with a chlorophosphine. | R₂PCl (e.g., Ph₂PCl), Base (e.g., Et₃N) | Good to Excellent |

| Borane-Protected Phosphine | Formation of the phosphine followed by protection with a borane (B79455) source to prevent oxidation. | 1. R₂PCl, Base 2. BH₃·SMe₂ or BH₃·THF | Good to Excellent |

Creation of Silylated Pyrrolidinemethanol Derivatives

The hydroxyl group of this compound can be readily converted into a silyl (B83357) ether. This derivatization is a powerful strategy to modulate the steric environment of the catalyst. The introduction of a bulky silyl group, such as trimethylsilyl (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), or tert-butyldimethylsilyl (TBS), significantly alters the catalyst's steric profile, which can directly influence the facial selectivity of its interactions with substrates in asymmetric reactions.

The synthesis of these silylated derivatives is typically straightforward, involving the reaction of the alcohol with a corresponding silyl chloride (e.g., TMSCl, TIPSCl) or silyl triflate in the presence of a base. Common bases used for this transformation include imidazole, triethylamine, or 2,6-lutidine, and the reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The choice of silylating agent and reaction conditions allows for precise control over the size and stability of the resulting silyl ether.

These O-silylated derivatives are particularly prominent as organocatalysts, most notably in the class of Jørgensen-Hayashi catalysts, which are highly effective in a variety of iminium-ion- and enamine-mediated reactions. The bulky silyl ether group plays a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of the nucleophile and achieving high levels of enantioselectivity.

Table 2: Common Silylating Agents for the Derivatization of Pyrrolidinemethanol

| Silyl Group | Silylating Agent | Common Base | Relative Steric Bulk | Key Features |

|---|---|---|---|---|

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Triethylamine, Imidazole | Low | Easily introduced and removed; provides moderate steric shielding. |

| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl) | Triethylamine, Imidazole | Medium | More stable to hydrolysis than TMS; offers increased steric bulk. |

| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) | Imidazole, DMAP | High | Very bulky, providing excellent steric shielding; highly stable. |

| tert-Butyldimethylsilyl (TBS/TBDMS) | tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole, DMAP | Medium-High | Good balance of stability and reactivity; widely used in synthesis. |

| tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Imidazole | Very High | Extremely bulky and robust; stable to a wide range of conditions. |

N-Substitution Effects on Catalytic Activity and Selectivity

The substituent on the nitrogen atom of the pyrrolidine ring is a critical determinant of the catalytic performance of this compound and its derivatives. The size, electronics, and nature of this N-substituent directly influence the catalyst's conformation, steric environment, and its ability to participate in or influence non-covalent interactions within the transition state. The isopropyl group in the title compound, for instance, provides a moderate level of steric hindrance.

Comparative studies of catalysts with varying N-substituents have revealed significant performance differences. For example, in prolinamide-catalyzed asymmetric aldol (B89426) reactions, replacing a simple N-H or N-methyl group with a more sterically demanding group like N-1-phenylethyl can alter the stereochemical outcome. nih.gov Research has shown that both increasing and decreasing the steric hindrance relative to an optimal substituent can be detrimental to selectivity. nih.gov

The electronic nature of the N-substituent also plays a role. While simple alkyl groups like isopropyl are electronically neutral, the introduction of aryl or sulfonyl groups can modify the Lewis basicity of the nitrogen atom. In some catalytic cycles, particularly those involving iminium ion formation, the nucleophilicity of the pyrrolidine nitrogen is paramount. Therefore, modifications at this position must be carefully considered to balance steric demands with the electronic requirements of the catalytic mechanism. In many cases, an N-H bond is crucial for establishing a hydrogen-bonding network that stabilizes the transition state, and replacing it can lead to a drop in enantioselectivity.

Table 3: Influence of N-Substituent on Enantioselectivity in a Model Aldol Reaction

| N-Substituent | Catalyst Type | Model Reaction | Enantiomeric Excess (ee, %) | Key Observation |

|---|---|---|---|---|

| -H (unsubstituted) | Prolinamide | Aldol (4-Nitrobenzaldehyde + Acetone) | Low | The N-H proton is crucial for forming a hydrogen-bond network, but lacks steric direction. |

| -Methyl | 4-Hydroxyprolinamide | Conjugate Addition | Lower than N-H analogue | Removal of the N-H bond disrupts the hydrogen-bonding network, reducing stereocontrol. nih.gov |

| -Isopropyl (as in title compound) | Prolinol derivative | Aldol Addition | Generally Good | Provides a good balance of steric hindrance and nitrogen nucleophilicity. |

| -Benzyl | Prolinamide | Aldol Addition | Moderate | Offers more steric bulk than methyl but can introduce conformational flexibility. |

| -(S)-1-Phenylethyl | Prolinamide | Aldol Addition | Good to High | Introduces an additional chiral center which can lead to matched/mismatched pairing effects. |

Immobilization and Heterogenization of Pyrrolidinemethanol Catalysts

The heterogenization of catalysts derived from this compound is a critical strategy for their practical application in industrial processes. Immobilizing the catalyst on a solid support facilitates its separation from the reaction mixture, enabling easy recovery and recycling, which reduces costs and minimizes product contamination.

Various solid supports have been employed, including inorganic materials like silica and organic polymers such as polystyrene or poly(ethylene glycol). Mesoporous silica is a particularly attractive support due to its high surface area, thermal stability, and well-defined pore structure, which allows for high catalyst loading. The immobilization process typically involves functionalizing the support with a reactive group (e.g., an azide or chloromethyl group) and then covalently attaching the pyrrolidinemethanol catalyst via a suitable linker. For instance, a prolinol derivative can be functionalized with an alkyne and then attached to an azido-modified silica support via a copper-catalyzed "click reaction."

The performance of the heterogenized catalyst is highly dependent on the nature of the support and the linker. The linker must be stable under the reaction conditions and long enough to allow the catalytic center sufficient flexibility to adopt its active conformation. Studies have shown that silica-immobilized prolinol catalysts can achieve excellent yields and enantioselectivities, sometimes comparable to their homogeneous counterparts, and can be reused for multiple cycles with minimal loss of activity.

Table 4: Performance of Immobilized Pyrrolidinemethanol-Based Catalysts

| Support Material | Immobilization Strategy | Model Reaction | Performance (Yield, ee%) | Recyclability (Cycles) |

|---|---|---|---|---|

| Silica Gel | Covalent attachment via a trialkoxysilane linker. | Michael Addition | High Yield, up to 93% ee | Successfully tested in continuous flow, showing good stability. nih.gov |

| Polymer Resin (PEGMA) | Covalent attachment to the polymer backbone. | Aqueous Aldol Reaction | Good catalytic performance; TOF ~3.0 x 10⁻³ s⁻¹ | Demonstrates principle of heterogenization on swellable polymer. |

| Polystyrene (PS) | Incorporation into cross-linked polystyrene beads. | Aldol/Michael Reactions | Variable; depends on swelling and site accessibility. | Generally good; can be recovered by simple filtration. |

| Porous Organic Polymer (POP) | Incorporation of pyrrolidine monomer during polymerization. | Michael Addition in Water | Up to 98% Yield, up to 99% ee | High stability and reusability due to robust framework. |

Future Directions and Emerging Research Avenues in Pyrrolidinemethanol Chemistry

Development of Novel Pyrrolidinemethanol Derivatives with Tunable Stereoelectronic Properties

The efficacy of a chiral catalyst or auxiliary is fundamentally governed by its stereoelectronic properties—the interplay between its three-dimensional shape (steric effects) and the distribution of electrons within its structure (electronic effects). A key future direction lies in the rational design and synthesis of new derivatives of 1-(1-Methylethyl)-2-pyrrolidinemethanol where these properties are precisely tuned for specific applications.

Research will likely focus on systematic modifications of the pyrrolidine (B122466) scaffold. Introducing electron-withdrawing groups (e.g., fluorine, trifluoromethyl) or electron-donating groups (e.g., methoxy, alkyl) at various positions on the pyrrolidine ring can significantly alter the Lewis basicity of the nitrogen atom and the hydroxyl group. This modulation is critical, as it directly impacts the catalyst's interaction with substrates and reagents. For instance, enhancing the Lewis basicity could increase the rate of reactions where the catalyst acts as a nucleophile, while reducing it might be beneficial in reactions requiring fine-tuning of reactivity to minimize side products. The design of quinoline-sulphonamide derivatives to augment photophysical properties through the strategic use of electron-withdrawing groups serves as a strong precedent for this approach. nih.gov

Furthermore, modifying the N-substituent (the isopropyl group) can adjust the steric hindrance around the reactive center, allowing for finer control over the enantioselectivity of a transformation. The synthesis of a wide array of pyrrolidine derivatives through methods like multicomponent reactions will be crucial in building libraries of catalysts for screening against new reactions. tandfonline.com The goal is to create a toolkit of catalysts where properties can be selected and optimized for a given chemical problem, much like tuning an instrument for a specific performance.

Table 1: Hypothetical Derivatives and Their Tunable Properties

| Derivative of this compound | Modification Site | Anticipated Effect on Properties | Potential Application |

|---|---|---|---|

| 1-(1-Methylethyl)-4,4-difluoro-2-pyrrolidinemethanol | C4 Position of Pyrrolidine Ring | Electronic: Strongly electron-withdrawing; reduces nitrogen basicity. Steric: Minimal change. | Fine-tuning catalyst reactivity for highly sensitive substrates. |

| 1-(1-Adamantyl)-2-pyrrolidinemethanol | Nitrogen Substituent | Electronic: Minor change. Steric: Significantly increased bulk. | Enhancing enantioselectivity in reactions with small or flexible substrates. |

| 1-(1-Methylethyl)-2-(diphenylmethanol)pyrrolidine | Hydroxymethyl Group | Electronic: Modified acidity of OH. Steric: Increased bulk around the hydroxyl group. | Catalysis of asymmetric additions to carbonyls where the catalyst's hydroxyl group plays a key role. |

| 4-Methoxy-1-(1-methylethyl)-2-pyrrolidinemethanol | C4 Position of Pyrrolidine Ring | Electronic: Electron-donating; increases nitrogen basicity. Steric: Minor change. | Accelerating reactions requiring higher nucleophilicity from the catalyst. |

Integration into Flow Chemistry and Continuous Processes

The transition from traditional batch manufacturing to continuous flow processes is a major trend in the chemical and pharmaceutical industries, offering enhanced safety, consistency, and scalability. mt.comvapourtec.com Integrating pyrrolidinemethanol-mediated transformations into flow chemistry systems is a critical next step for their industrial application.

Flow reactors offer superior heat transfer compared to batch vessels, a feature that is especially important for highly exothermic or temperature-sensitive reactions. thieme-connect.de This allows reactions to be run safely under conditions that would be hazardous in a large-scale batch reactor. mt.comthieme-connect.de Furthermore, in a flow system, reaction time is determined by the reactor volume and flow rate, allowing for precise control and optimization that can lead to higher yields and fewer impurities. vapourtec.com

Future research will involve immobilizing pyrrolidinemethanol catalysts onto solid supports or polymers, allowing them to be packed into columns for use in continuous reactors. This heterogeneous approach simplifies product purification, as the catalyst remains in the reactor, and enables the catalyst to be reused for extended periods, significantly improving process efficiency and cost-effectiveness. The development of integrated flow systems, potentially combining reaction, separation, and purification steps, represents a significant engineering and chemistry challenge that could unlock the full manufacturing potential of these catalysts. nih.gov

Table 2: Comparison of Batch vs. Flow Processes for a Pyrrolidinemethanol-Catalyzed Reaction

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Safety Profile | Risk of thermal runaway with exothermic reactions, especially on scale-up. thieme-connect.de | Superior heat transfer minimizes risk; small reaction volume enhances safety. mt.com |

| Scalability | Often requires re-optimization at each scale; non-linear challenges. | Scalable by running the system for longer periods ("scale-out"). vapourtec.com |

| Process Control | Difficult to precisely control temperature and mixing throughout the vessel. | Precise control over residence time, temperature, and stoichiometry. vapourtec.com |

| Product Quality & Yield | Can have batch-to-batch variability and higher impurity levels. nih.gov | Often achieves higher yields and consistent product quality. nih.gov |

| Catalyst Handling | Requires separation from the product mixture in each batch. | Can use immobilized catalysts for easy separation and continuous reuse. |

Green Chemistry Principles in Pyrrolidinemethanol-Mediated Transformations

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. epa.gov Applying these principles to transformations involving this compound is a vital area for future research.

Other avenues for green innovation include:

Safer Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents. numberanalytics.com

Energy Efficiency: Designing reactions that can be performed at ambient temperature and pressure, reducing the energy footprint of the process. epa.gov

Atom Economy: Developing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste generation. researchgate.net

Renewable Feedstocks: Exploring the synthesis of the pyrrolidinemethanol scaffold itself from renewable, plant-based starting materials. epa.gov

By focusing on these areas, the environmental impact of producing valuable chiral chemicals can be significantly reduced, making chemical synthesis more sustainable. numberanalytics.com

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Pyrrolidinemethanol Chemistry |

|---|---|

| Principle 1: Prevention | Optimizing reactions to achieve high selectivity and yield, thus preventing waste formation from the outset. |

| Principle 3: Less Hazardous Syntheses | Using the non-toxic pyrrolidinemethanol core as a catalyst to replace more hazardous heavy-metal catalysts. |

| Principle 5: Safer Solvents & Auxiliaries | Developing catalytic systems that are effective in water, ethanol, or solvent-free conditions. numberanalytics.com |

| Principle 9: Catalysis | Employing sub-stoichiometric amounts of the pyrrolidinemethanol derivative, which can be recycled, especially when immobilized. epa.govmdpi.com |

Exploration of New Reaction Classes and Substrate Scope Expansions

While pyrrolidinemethanol derivatives are well-established in certain reaction types, such as asymmetric alkylations and aldol (B89426) reactions, a significant frontier of research involves exploring their use in entirely new classes of chemical reactions. The unique stereoelectronic environment provided by the catalyst could potentially enable novel transformations that are currently inefficient or unknown. researchgate.netepa.gov This involves creativity and systematic screening of existing and newly developed derivatives against diverse reaction types, such as pericyclic reactions, radical-mediated processes, or C-H activation reactions.

Concurrently, expanding the substrate scope for known transformations is a pragmatic and highly valuable research direction. researchgate.net Many existing catalytic methods are effective for a specific range of substrates but fail when the starting materials become too sterically hindered or electronically different. Future research will focus on adapting and evolving pyrrolidinemethanol catalysts to handle these challenging substrates. nih.govnih.govrsc.org For example, a catalyst that works well for adding to simple aldehydes could be modified—perhaps by reducing its steric bulk—to accommodate larger, more complex aldehyde substrates. This expansion of scope is crucial for making these catalytic methods more versatile and broadly applicable in complex molecule synthesis, such as in the creation of pharmaceuticals or agrochemicals.

Table 4: Expanding Substrate Scope for a Known Reaction

| Reaction Type | Established Substrate Example | Future Substrate Scope Expansion Targets | Research Rationale |

|---|---|---|---|

| Asymmetric Michael Addition | Addition of nitromethane (B149229) to cinnamaldehyde. | - Sterically demanding β,β-disubstituted enones.

| To create more complex quaternary carbon centers and to synthesize chiral building blocks not currently accessible with high efficiency. |

| Asymmetric Aldol Reaction | Reaction of acetone (B3395972) with benzaldehyde. | - Ketone substrates with only one α-proton.

| To address challenges in regioselectivity, explore chelation-controlled pathways, and synthesize valuable fluorinated chiral molecules. |

Q & A

Q. What are the common synthetic routes for preparing 1-(1-Methylethyl)-2-pyrrolidinemethanol?

The synthesis typically involves reductive amination or nucleophilic substitution of pyrrolidinemethanol precursors. For example, sodium borohydride (NaBH₄) in methanol can reduce ketone intermediates to yield the alcohol moiety, as demonstrated in analogous pyrrolidinemethanol syntheses . Post-reduction purification via column chromatography (e.g., 5% methanol in dichloromethane) is critical to isolate the product . Reaction optimization may require controlling stoichiometry (e.g., 2.0 equivalents of NaBH₄) and temperature (10–20°C) to minimize side reactions .

Q. How is this compound purified from reaction mixtures?

Purification often employs liquid-liquid extraction (e.g., ethyl acetate/water separation) followed by column chromatography. Drying the organic layer with sodium sulfate and solvent evaporation under vacuum are standard steps . For challenging separations, gradient elution with polar solvents (e.g., methanol in dichloromethane) improves resolution .

Q. What spectroscopic methods confirm the structure of this compound?

Key techniques include:

- ¹H NMR : To identify proton environments (e.g., methine protons adjacent to the hydroxyl group and isopropyl substituents) .

- ¹³C NMR : To confirm carbon connectivity, including the pyrrolidine ring and methyl branching .

- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]⁺) .

- IR Spectroscopy : To detect the hydroxyl stretch (~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, may separate enantiomers. For diastereomeric intermediates, crystallization or diastereoselective synthesis (e.g., using chiral auxiliaries) can enhance purity . NMR coupling constants (e.g., vicinal protons) and NOE experiments help confirm stereochemistry .

Q. What strategies address low yields in the reductive amination step?

Common issues include incomplete reduction or byproduct formation. Solutions involve:

Q. How are safety and toxicity concerns managed during synthesis?

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., methanol, ethyl acetate) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Neutralize reactive byproducts (e.g., borane complexes) before disposal .

- Toxicity Screening : Assess acute toxicity via in vitro assays (e.g., respiratory or dermal irritation studies) .

Q. How do computational methods aid in optimizing reaction pathways?

Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps (e.g., reduction or cyclization) . Molecular docking may also explore interactions with biological targets if the compound has pharmacological potential .

Q. What analytical challenges arise in quantifying trace impurities?

High-resolution LC-MS or GC-MS is essential for detecting low-abundance byproducts (e.g., unreacted intermediates or oxidation products). Method validation includes spike/recovery experiments and calibration with certified reference standards .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reducing Agent | NaBH₄ (2.0 eq) | |

| Temperature | 10–20°C | |

| Purification Solvent | 5% MeOH in DCM | |

| Reaction Time | 1.5–20 hours |

Q. Table 2. Spectroscopic Signatures

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyrrolidine CH₂ | 1.96–3.33 | 25–45 |

| Hydroxyl-bearing CH | ~3.30 (m) | 65–70 |

| Isopropyl CH₃ | 1.0–1.2 (d) | 20–25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.